REACTION_CXSMILES
|
O=[C:2]([CH2:6][CH3:7])[CH2:3][C:4]#[N:5].[NH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[NH2:9].C(O)(=O)C>C(O)C>[CH2:6]([C:2]1[CH:3]=[C:4]([NH2:5])[N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:9]=1)[CH3:7]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)CC
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
The solution was made basic by the addition of an aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the organic matter was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN(C(=C1)N)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |